molecular formula C21H36N7O8P B12740323 Carbamic acid, (1,1-dimethylethyl)-, (((2-(6-amino-9H-purin-9-yl)-1-methylethoxy)methyl)phosphinylidene)bis(oxymethylene) ester, (R)- CAS No. 201341-09-5

Carbamic acid, (1,1-dimethylethyl)-, (((2-(6-amino-9H-purin-9-yl)-1-methylethoxy)methyl)phosphinylidene)bis(oxymethylene) ester, (R)-

Cat. No.: B12740323
CAS No.: 201341-09-5
M. Wt: 545.5 g/mol
InChI Key: QVTPQRAYAGGSCM-CQSZACIVSA-N
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Description

Carbamic acid, (1,1-dimethylethyl)-, (((2-(6-amino-9H-purin-9-yl)-1-methylethoxy)methyl)phosphinylidene)bis(oxymethylene) ester, ®- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes a carbamic acid moiety, a purine base, and a phosphinylidene group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Carbamic acid, (1,1-dimethylethyl)-, (((2-(6-amino-9H-purin-9-yl)-1-methylethoxy)methyl)phosphinylidene)bis(oxymethylene) ester, ®- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the purine base, followed by the introduction of the carbamic acid and phosphinylidene groups. Common reagents used in these reactions include phosphorous oxychloride, tert-butylamine, and various solvents such as dichloromethane and ethanol. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The industrial production process is designed to be efficient and cost-effective, ensuring a consistent supply of high-quality compound for various applications.

Chemical Reactions Analysis

Types of Reactions: Carbamic acid, (1,1-dimethylethyl)-, (((2-(6-amino-9H-purin-9-yl)-1-methylethoxy)methyl)phosphinylidene)bis(oxymethylene) ester, ®- undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions can produce reduced forms

Scientific Research Applications

Carbamic acid, (1,1-dimethylethyl)-, (((2-(6-amino-9H-purin-9-yl)-1-methylethoxy)methyl)phosphinylidene)bis(oxymethylene) ester, ®- has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and interactions. In medicine, it is investigated for its potential therapeutic properties, including its ability to inhibit specific enzymes and pathways involved in disease processes. In industry, the compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Carbamic acid, (1,1-dimethylethyl)-, (((2-(6-amino-9H-purin-9-yl)-1-methylethoxy)methyl)phosphinylidene)bis(oxymethylene) ester, ®- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to the inhibition or activation of specific enzymes, resulting in a range of biological effects.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Carbamic acid, (1,1-dimethylethyl)-, (((2-(6-amino-9H-purin-9-yl)-1-methylethoxy)methyl)phosphinylidene)bis(oxymethylene) ester, ®- include other carbamic acid derivatives and purine-based compounds. Examples include carbamic acid, (1,1-dimethylethyl)-, (((2-(6-amino-9H-purin-9-yl)-1-methylethoxy)methyl)phosphinylidene)bis(oxymethylene) ester, (S)- and similar phosphinylidene-containing compounds.

Uniqueness: What sets Carbamic acid, (1,1-dimethylethyl)-, (((2-(6-amino-9H-purin-9-yl)-1-methylethoxy)methyl)phosphinylidene)bis(oxymethylene) ester, ®- apart is its specific stereochemistry and the presence of multiple reactive functional groups. This unique combination enhances its reactivity and potential for diverse applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

201341-09-5

Molecular Formula

C21H36N7O8P

Molecular Weight

545.5 g/mol

IUPAC Name

[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(tert-butylcarbamoyloxymethoxy)phosphoryl]oxymethyl N-tert-butylcarbamate

InChI

InChI=1S/C21H36N7O8P/c1-14(8-28-10-25-15-16(22)23-9-24-17(15)28)34-13-37(31,35-11-32-18(29)26-20(2,3)4)36-12-33-19(30)27-21(5,6)7/h9-10,14H,8,11-13H2,1-7H3,(H,26,29)(H,27,30)(H2,22,23,24)/t14-/m1/s1

InChI Key

QVTPQRAYAGGSCM-CQSZACIVSA-N

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)NC(C)(C)C)OCOC(=O)NC(C)(C)C

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)NC(C)(C)C)OCOC(=O)NC(C)(C)C

Origin of Product

United States

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